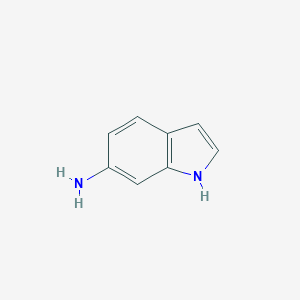

6-Aminoindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82379. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMYTSWNVBMNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292416 | |

| Record name | 6-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5318-27-4 | |

| Record name | 5318-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminoindole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and applications of 6-Aminoindole. The information is curated for professionals in research and development who are interested in leveraging this versatile molecule for the synthesis of complex chemical entities and novel therapeutic agents.

Chemical Structure

This compound, systematically known as 1H-Indol-6-amine, is an aromatic heterocyclic organic compound.[1] Its structure consists of a bicyclic structure, where a benzene (B151609) ring is fused to a pyrrole (B145914) ring, with an amino group substituted at the sixth position of the indole (B1671886) ring.[2] This amino group significantly influences the molecule's reactivity, making it a valuable intermediate in organic synthesis.[1]

Caption: Chemical structure of this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂ | [1][3][4][5][6] |

| Molecular Weight | 132.16 g/mol | [3][4][5][6] |

| Appearance | Light brown to off-white crystalline powder | [1][2] |

| Melting Point | 75-79 °C | [4][7] |

| Purity | ≥97% | [4][7] |

| CAS Number | 5318-27-4 | [2][3][4][5][6] |

| SMILES String | Nc1ccc2cc[nH]c2c1 | [4][7] |

| InChI Key | MIMYTSWNVBMNRH-UHFFFAOYSA-N | [4][7] |

| Storage Temperature | -20°C | [4][7] |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 6-nitroindole (B147325).[8] The following protocol is a representative example of this synthetic route.

Objective: To synthesize this compound via the reduction of 6-nitroindole.

Materials:

-

6-Nitroindole

-

Iron powder (Fe)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Ethanol (B145695) (EtOH)

-

Water (H₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Celite

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitroindole (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Addition of Reagents: To this suspension, add iron powder (5.0 eq) and ammonium chloride (2.0 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous layer, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance and Applications in Drug Discovery

This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been investigated as potent inhibitors of various enzymes and receptors implicated in numerous diseases.

The versatility of this compound allows for its incorporation into diverse molecular scaffolds, leading to the development of therapeutic agents with various mechanisms of action. These include inhibitors of protein kinases, ion channels, and signaling pathways crucial for cell proliferation and survival.[5][6][7] Some studies also suggest potential antioxidant, antimicrobial, and neuroprotective effects of this compound derivatives.[8]

Caption: Role of this compound in the development of therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound 97 5318-27-4 [sigmaaldrich.com]

- 5. This compound 97 5318-27-4 [sigmaaldrich.com]

- 6. This compound 97 5318-27-4 [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Buy this compound | 5318-27-4 [smolecule.com]

The Multifaceted Biological Activities of 6-Aminoindole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, the 6-aminoindole moiety has emerged as a particularly versatile pharmacophore, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound derivatives, with a focus on their anticancer, antimicrobial, kinase inhibitory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold. We will delve into the quantitative measures of their biological efficacy, detail the experimental protocols used for their evaluation, and visualize the complex signaling pathways and experimental workflows associated with their mechanisms of action.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of essential cellular processes.

Quantitative Anticancer Activity Data

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the reported IC50 values for several this compound derivatives against various cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)[1] | HCT116 (Human Colorectal Carcinoma) | 0.4 ± 0.3 |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)[2] | A375 (Human Malignant Melanoma) | 0.57 ± 0.01 |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)[2] | MDA-MB-231 (Human Breast Adenocarcinoma) | 1.61 ± 0.004 |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)[2] | B16-F10 (Mouse Melanoma) | 1.69 ± 0.41 |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)[2] | MCF-7 (Human Breast Adenocarcinoma) | 2.94 ± 0.56 |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)[2] | HeLa (Human Cervical Adenocarcinoma) | 6.10 ± 0.31 |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)[2] | A549 (Human Lung Carcinoma) | 6.30 ± 0.30 |

| Benzo[e]pyridoindole derivative (Compound 1)[3][4] | H358 (Non-Small Cell Lung Cancer) | 0.145 |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

This compound derivative stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity

Several this compound derivatives have been reported to possess potent antimicrobial activity against a range of pathogenic bacteria and fungi. Their ability to combat drug-resistant strains makes them particularly interesting candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Spiro[indole-3,4′-pyridine] derivative (17a)[5] | Pseudomonas aeruginosa ATCC 27853 | 12.5 |

| 6-Bromoindole derivative (MNS3)[6] | Bacillus subtilis (with 0.1 MIC Gentamicin) | 90 (µM) |

| 6-Bromoindole derivative (MNS4)[6] | Bacillus subtilis (with 0.1 MIC Gentamicin) | 60 (µM) |

| Aminoguanidine-indole derivative (4P)[7] | Resistant Klebsiella pneumoniae 2108 | 4 |

| 6-Aminoquinolone derivative (18g)[8] | Gram-negative bacteria (geometric mean) | 0.45 |

| 6-Aminoquinolone derivative (38g)[8] | Gram-positive bacteria (geometric mean) | 0.66-0.76 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[9]

Materials:

-

This compound derivative stock solution

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Kinase Inhibitory Activity

A significant number of this compound derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

Quantitative Kinase Inhibitory Data

The inhibitory potency of these compounds against specific kinases is also determined by their IC50 values.

| Compound ID/Reference | Target Kinase | IC50 (nM) |

| Benzo[e]pyridoindole derivative (C1)[3] | Aurora A | 61 |

| Benzo[e]pyridoindole derivative (C1)[3] | Aurora B | 31 |

| Benzo[e]pyridoindole derivative (C1)[3] | Aurora C | 124 |

| SNS-314[11] | Aurora A | 9 |

| SNS-314[11] | Aurora B | 31 |

| SNS-314[11] | Aurora C | 3 |

| PHA-739358[11] | Aurora A | 13 |

| PHA-739358[11] | Aurora B | 79 |

| PHA-739358[11] | Aurora C | 61 |

| VX-680[11] | Aurora A | 0.7 (Ki) |

| VX-680[11] | Aurora B | 18 (Ki) |

| VX-680[11] | Aurora C | 4.6 (Ki) |

| AT9283[11] | Aurora A | 3 |

| AT9283[11] | Aurora B | 3 |

| ZINC585291674[12] | CDK4 | 184.14 |

| ZINC585291674[12] | CDK6 | 111.78 |

| Indole derivative (HA-2l)[13] | mTOR | 66 |

| Indole derivative (HA-2c)[13] | mTOR | 75 |

| IC87114[14] | PI3Kδ | Potent (specific value not provided) |

| GSK1070916[15] | Aurora B | 0.38 |

| GSK1070916[15] | Aurora C | 1.5 |

Signaling Pathways

This compound derivatives often exert their anticancer effects by inhibiting kinases within critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound derivative

-

ATP (adenosine triphosphate)

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Dispensing: Dispense serial dilutions of the this compound derivative into the wells of a 384-well plate.

-

Kinase Addition: Add the purified kinase to each well and incubate briefly.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Neuroprotective Activity

Indole derivatives, in general, have shown promise as neuroprotective agents, exhibiting antioxidant and anti-inflammatory properties.[16] While specific quantitative data for this compound derivatives in neuroprotection is an area of active research, the broader class of indole compounds has demonstrated the ability to protect neuronal cells from various insults.

Potential Mechanisms of Neuroprotection

The neuroprotective effects of indole derivatives are thought to be mediated through several mechanisms, including:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that can damage neuronal cells.

-

Anti-inflammatory Effects: Modulation of inflammatory pathways in the central nervous system.

-

Inhibition of Apoptosis: Prevention of programmed cell death in neurons.

-

Modulation of Neurotransmitter Systems: Interaction with receptors and enzymes involved in neurotransmission.

One study on indole-based compounds demonstrated neuroprotective effects against Aβ(25–35)-induced cytotoxicity in SH-SY5Y cells, with EC50 values for some derivatives in the low micromolar range.[17]

Experimental Protocol: Neuroprotection Assay using SH-SY5Y cells

The human neuroblastoma cell line SH-SY5Y is a common in vitro model to assess the neuroprotective effects of compounds against neurotoxins.

Materials:

-

This compound derivative

-

SH-SY5Y cells

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

Complete culture medium

-

Reagents for a cell viability assay (e.g., MTT or LDH assay)

-

96-well plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in 96-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specific period (e.g., 2 hours).

-

Neurotoxin Exposure: Induce neuronal damage by adding a neurotoxin to the wells.

-

Incubation: Co-incubate the cells with the compound and the neurotoxin for 24-48 hours.

-

Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT assay).

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to cells treated with the neurotoxin alone. Determine the EC50 (half-maximal effective concentration) value.

Conclusion

This compound derivatives represent a rich and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer, antimicrobial, and kinase inhibitory agents, coupled with their emerging potential in neuroprotection, underscores the importance of continued research and development in this area. The data and protocols presented in this technical guide are intended to facilitate these efforts by providing a solid foundation for the design, synthesis, and biological evaluation of novel this compound-based therapeutics. As our understanding of the complex cellular mechanisms underlying various diseases continues to grow, the strategic application of this privileged scaffold is poised to yield the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccesspub.org [openaccesspub.org]

- 10. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]

- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

6-Aminoindole: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindole, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its synthetic tractability and its presence in a wide array of biologically active molecules. The amino group at the 6-position provides a key reactive handle for diverse chemical modifications, allowing for the facile generation of extensive compound libraries. This versatility has led to the development of this compound derivatives targeting a broad spectrum of therapeutic areas, including oncology, inflammation, and pain management. This technical guide provides a comprehensive overview of this compound as a building block, detailing its application in the synthesis of potent inhibitors for various biological targets, along with relevant experimental protocols and quantitative biological data.

Synthetic Strategies and Chemical Properties

The inherent reactivity of the 6-amino group makes it a focal point for chemical derivatization. Common synthetic routes to introduce diversity at this position include acylation, sulfonylation, and various coupling reactions. One of the primary methods for preparing the this compound core itself involves the reduction of the corresponding 6-nitroindole (B147325) precursor.

General Synthesis of this compound Derivatives

A prevalent strategy for the functionalization of this compound involves the acylation of the 6-amino group to form N-(1H-indol-6-yl) amides.

Experimental Protocol: Synthesis of N-(1H-indol-6-yl)benzamides

-

Starting Material Preparation: 6-Nitroindole is reduced to this compound. A common method involves the use of a reducing agent such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) and acetic acid (AcOH).

-

Acylation Reaction: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, DCM), an appropriate acylating agent (e.g., benzoyl chloride or a substituted benzoyl chloride) is added, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N-(1H-indol-6-yl)benzamide.

Biological Targets and Therapeutic Applications

The this compound scaffold has been successfully employed to generate inhibitors for a multitude of biological targets implicated in various diseases.

Anticancer Agents

DNA topoisomerase II (Topo II) is a critical enzyme in DNA replication and a well-established target for cancer chemotherapy. Several this compound derivatives have been identified as potent Topo II poisons, inducing DNA damage and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Citation |

| 5f | A549 (Lung) | 0.56 ± 0.08 | [1] |

| 5f | HCT116 (Colon) | 0.91 ± 0.13 | [1] |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (Colon) | 0.4 ± 0.3 | |

| 3g | MCF-7 (Breast) | 2.94 ± 0.56 | [2] |

| 3g | MDA-MB-231 (Breast) | 1.61 ± 0.004 | [2] |

| 3g | A549 (Lung) | 6.30 ± 0.30 | [2] |

| 3g | HeLa (Cervical) | 6.10 ± 0.31 | [2] |

| 3g | A375 (Melanoma) | 0.57 ± 0.01 | [2] |

| 3g | B16-F10 (Melanoma) | 1.69 ± 0.41 | [2] |

Experimental Protocol: DNA Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo II.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topo II assay buffer, and ATP.

-

Compound Incubation: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixture. A control with solvent only is also prepared.

-

Enzyme Addition: Initiate the reaction by adding human Topo IIα enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: The reaction products are resolved by agarose (B213101) gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with ethidium (B1194527) bromide and imaging under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[1][3]

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[4] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it an attractive therapeutic target. This compound derivatives have been developed as potent mTOR inhibitors.[5]

Quantitative Data: mTOR Inhibition by this compound Derivatives

| Compound ID | IC50 (nM) | Selectivity vs PI3K | Citation |

| HA-2l | 66 | Selective | [5] |

| HA-2c | 75 | Selective | [5] |

// Nodes GF [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Aminoindole [label="this compound\nDerivatives", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> TSC [label="Inhibits"]; TSC -> Rheb [style=dashed, arrowhead=tee, label="Inhibits"]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Activates"]; mTORC1 -> fourEBP1 [label="Inhibits"]; S6K1 -> Protein_Synthesis; fourEBP1 -> Protein_Synthesis [style=dashed, arrowhead=tee]; Aminoindole -> mTORC1 [arrowhead=tee, color="#EA4335", penwidth=2]; }

Caption: Role of TRPV1 and Nav1.8 in pain signaling and their inhibition by this compound derivatives.

Experimental Workflows

The discovery and development of novel this compound-based therapeutic agents typically follow a structured workflow, from initial synthesis to biological evaluation.

General Experimental Workflow

Caption: A typical workflow for the development of this compound-based drug candidates.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

Conclusion

This compound has proven to be a highly valuable and versatile building block in the field of medicinal chemistry. Its amenability to a wide range of chemical modifications has enabled the development of potent and selective inhibitors for a diverse array of biological targets. The examples provided in this guide highlight the significant potential of the this compound scaffold in the discovery of novel therapeutics for cancer, pain, and inflammatory diseases. Future research in this area is expected to further expand the therapeutic applications of this remarkable heterocyclic core.

References

- 1. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sodium channels as a new target for pain treatment [frontiersin.org]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 6-Aminoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindole, a heterocyclic aromatic amine, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have positioned it as a critical building block for the synthesis of a diverse array of biologically active molecules. From its early, unheralded synthesis to its current status as a key component in the development of targeted therapeutics, the journey of this compound reflects the broader evolution of organic synthesis and chemical biology. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this important molecule. It is intended to serve as a valuable resource for researchers actively engaged in the exploration of indole-based compounds for therapeutic applications.

Discovery and Historical Synthesis

The first documented synthesis of this compound can be traced back to a 1954 publication in the Journal of the American Chemical Society by R. K. Brown and N. A. Nelson.[1] This seminal work laid the foundation for future investigations into the chemistry and biological activity of this compound. The initial synthesis, and subsequent improved methods, have primarily revolved around the reduction of the corresponding 6-nitroindole (B147325).

One of the most significant advancements in the synthesis of substituted indoles, including those with amino functionalities, was the development of the Leimgruber-Batcho indole (B1671886) synthesis .[2][3] This method, which proceeds via the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) followed by reductive cyclization, offers a versatile and high-yielding route to a wide range of indole derivatives.[2][3] This approach has been instrumental in making various substituted 6-aminoindoles accessible for research and development.

A common and straightforward laboratory-scale synthesis of this compound involves the catalytic hydrogenation of 6-nitroindole . This method is valued for its clean reaction profile and high yields.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂ | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 75-79 °C | [4] |

| CAS Number | 5318-27-4 | [4] |

| SMILES | Nc1ccc2cc[nH]c2c1 | [4] |

| InChI Key | MIMYTSWNVBMNRH-UHFFFAOYSA-N | [4] |

Key Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 6-Nitroindole

This protocol is a standard and efficient method for the preparation of this compound.

Materials:

-

6-Nitroindole

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas source (e.g., hydrogen balloon or Parr hydrogenator)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation flask, dissolve 6-nitroindole in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Leimgruber-Batcho Indole Synthesis (General Workflow for Substituted Indoles)

This versatile synthesis allows for the preparation of various substituted indoles. The following is a generalized workflow.

Role in Drug Discovery: A Scaffold for Targeting Key Signaling Pathways

This compound has proven to be a valuable starting material for the synthesis of potent and selective inhibitors of several key signaling pathways implicated in various diseases, including cancer and bacterial infections.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[5] Dysregulation of the mTOR pathway is a hallmark of many cancers.[5] this compound derivatives have been investigated as inhibitors of the mTOR pathway, often targeting the ATP-binding site of the kinase.[6]

References

- 1. researchwith.stevens.edu [researchwith.stevens.edu]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. This compound 97 5318-27-4 [sigmaaldrich.com]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 5318-27-4 [smolecule.com]

Spectroscopic Profile of 6-Aminoindole: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key molecular building blocks is paramount. This in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Aminoindole, a crucial intermediate in the synthesis of various pharmaceutical agents.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. This structured presentation allows for rapid access to critical spectral information.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not available in search results |

Absence of specific spectral data in the provided search results prevents the population of these tables with quantitative values.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of spectroscopic data. While specific protocols for acquiring the NMR, IR, and mass spectra of this compound were not explicitly found in the provided search results, a general workflow for such characterization can be outlined.

General Workflow for Spectroscopic Analysis:

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR and ¹³C NMR spectra would then be acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to obtain a high-quality spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of solid this compound can be obtained using an FTIR spectrometer, often employing an Attenuated Total Reflectance (ATR) accessory for ease of sample handling. A background spectrum is first collected, followed by the spectrum of the sample. The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS): Mass spectral data is typically acquired using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI). The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is measured, providing information about the molecular weight and fragmentation pattern of the compound.

Logical Relationships in Spectroscopic Analysis

The process of identifying and characterizing a chemical compound like this compound relies on the logical integration of data from multiple spectroscopic techniques.

Caption: Logical flow from spectroscopic data acquisition to the structural elucidation of this compound.

While specific experimental data for this compound remains elusive in the provided search results, this guide establishes a framework for its spectroscopic characterization. The synthesis of this compound is often achieved through the reduction of 6-nitroindole, a process that would necessitate subsequent spectroscopic analysis to confirm the identity and purity of the final product. Researchers undertaking this synthesis would generate the specific data outlined in the tables above, following protocols similar to the general methodologies described.

6-Aminoindole: A Privileged Scaffold for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Aminoindole, a bicyclic aromatic molecule, has emerged as a versatile and highly valuable scaffold in the field of medicinal chemistry. Its unique structural features and synthetic tractability have positioned it as a cornerstone for the development of a diverse array of therapeutic agents targeting a wide range of diseases. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound derivatives, focusing on their mechanisms of action, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant activity against a multitude of biological targets implicated in various pathological conditions, including cancer, infectious diseases, pain, and metabolic disorders. The core this compound structure serves as a key building block, allowing for chemical modifications that fine-tune the pharmacological properties and target specificity of the resulting compounds.[1]

Anticancer Activity

mTOR Inhibition: The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[2] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers. This compound has been utilized as a scaffold for the synthesis of potent mTOR inhibitors.[3] These derivatives typically act by competing with ATP at the kinase domain of mTOR, thereby blocking downstream signaling cascades.

Gli1-Mediated Transcription Inhibition: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development and progression of various cancers. The Gli family of transcription factors are the final effectors of the Hh pathway.[4][5] this compound derivatives have been developed as inhibitors of Gli1-mediated transcription, offering a potential therapeutic strategy for Hh-driven malignancies.[6]

DNA Topoisomerase II Poisoning: DNA topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Topoisomerase II poisons are compounds that stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death.[7][8][9] Certain derivatives of this compound have been shown to act as potent DNA topoisomerase II poisons, highlighting their potential as cytotoxic agents for cancer therapy.

Antimicrobial Activity

AcrAB-TolC Efflux Pump Inhibition: Multidrug efflux pumps are a major mechanism by which bacteria develop resistance to antibiotics. The AcrAB-TolC efflux pump is a key player in the multidrug resistance of Gram-negative bacteria.[10][11] this compound-based compounds have been investigated as inhibitors of this pump, with the aim of restoring the efficacy of existing antibiotics.[12][13][14] These inhibitors are thought to act by binding to components of the pump, thereby disrupting its function.

Analgesic and Anti-inflammatory Activity

Protein Kinase C θ (PKCθ) Inhibition: PKCθ is a member of the protein kinase C family and is predominantly expressed in T-cells, where it plays a crucial role in T-cell activation and signaling. Inhibition of PKCθ is a promising strategy for the treatment of autoimmune and inflammatory diseases.[15][16][17][18] this compound has served as a template for the design of selective PKCθ inhibitors.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat, acid, and capsaicin. It is a key player in pain perception and neurogenic inflammation.[19][20] Several this compound derivatives have been developed as potent TRPV1 antagonists for the treatment of pain.[21]

Nav1.8 Sodium Channel Blockade: The voltage-gated sodium channel Nav1.8 is preferentially expressed in peripheral sensory neurons and is critically involved in the transmission of pain signals.[22][23] Selective blockers of Nav1.8 are considered a promising new class of analgesics. The this compound scaffold has been incorporated into the design of potent and selective Nav1.8 blockers.[2][24][25]

Other Therapeutic Areas

A3 Adenosine (B11128) Receptor Allosteric Enhancement: The A3 adenosine receptor is a G protein-coupled receptor that is implicated in various physiological processes, including inflammation and cell death. Allosteric enhancers of the A3 adenosine receptor can potentiate the effects of the endogenous ligand adenosine.[26][27][28][29][30] this compound derivatives have been identified as allosteric enhancers of this receptor.

Human Liver Glycogen (B147801) Phosphorylase Inhibition: Human liver glycogen phosphorylase is a key enzyme in the regulation of blood glucose levels. Its inhibition is a potential therapeutic strategy for the treatment of type 2 diabetes.[3][31][32] Indole-2-carboxamides, which can be derived from this compound, have been identified as potent inhibitors of this enzyme.[33][34]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound derivatives against various therapeutic targets.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Target | Assay | IC50 / Activity | Reference |

| Ketoprofen-indole amides | Gli1-mediated transcription | Gli-luciferase reporter assay | 1.6 - 2.6 µM | [6] |

| Indenoindole derivatives | DNA Topoisomerase II | K562 cell proliferation | ~50 nM | [35] |

Table 2: Analgesic and Anti-inflammatory Activity of this compound Derivatives

| Compound Class | Target | Assay | IC50 / Activity | Reference |

| N/A | PKCθ | In vitro kinase assay | N/A | [15][16] |

| 1,8-Naphthyridine derivative (52) | TRPV1 | In vivo CITH model | Full reversal | [21] |

| PF-01247324 | Nav1.8 | In vitro patch-clamp | 196 nM | [24] |

| A-803467 | Nav1.8 | Recombinant human Nav1.8 | 8 nM | [2] |

Table 3: Other Therapeutic Activities of this compound Derivatives

| Compound Class | Target | Assay | IC50 / Activity | Reference |

| Imidazoquinolinamines (LUF6000) | A3 Adenosine Receptor | [35S]GTPγS binding assay | Allosteric enhancer | [29] |

| Indole-2-carboxamide (CP-91149) | Human Liver Glycogen Phosphorylase a | Enzyme inhibition assay | 0.13 µM | [3][32] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Gli1-Luciferase Reporter Assay

This assay is used to screen for inhibitors of Gli1-mediated transcription.

1. Cell Culture and Transfection:

-

Culture NIH-3T3 cells that stably express a Gli-dependent firefly luciferase reporter and a Renilla luciferase control reporter in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[16][28]

-

Seed the cells into 96-well plates and grow to confluence.

-

For transient transfections, co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[36][37]

2. Compound Treatment:

-

Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in a low-serum medium (e.g., DMEM with 0.5% FBS).

-

Remove the growth medium from the cells and add the compound dilutions. Include appropriate vehicle controls (e.g., DMSO).

-

To induce Hedgehog pathway activation, add a Smoothened agonist like SAG (Smoothened agonist) to the wells, except for the unstimulated control.[36]

3. Luciferase Assay:

-

After a 24-48 hour incubation period, lyse the cells using a passive lysis buffer.[28][36]

-

Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[28][36]

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[6]

Protocol 2: In Vitro PKCθ Kinase Assay

This assay measures the enzymatic activity of PKCθ and is used to identify its inhibitors.

1. Reaction Setup:

-

The assay is typically performed in a 96- or 384-well plate format.

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.[31]

-

The reaction mixture includes the active PKCθ enzyme, a specific peptide substrate (e.g., PKCtide), and ATP.[31]

-

For inhibitor screening, add various concentrations of the test compounds to the wells.

2. Kinase Reaction:

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).[22][31]

3. Detection:

-

Several detection methods can be used:

-

Radiometric Assay: Use [γ-³³P]ATP and measure the incorporation of the radioactive phosphate (B84403) into the substrate by spotting the reaction mixture onto phosphocellulose paper and counting the radioactivity.[31]

-

Luminescence-based Assay (ADP-Glo™): After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the ADP produced to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The signal intensity is proportional to the kinase activity.[22][29][31][38]

-

4. Data Analysis:

-

For each compound concentration, calculate the percentage of inhibition of PKCθ activity compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: TRPV1 Antagonist Calcium Influx Assay

This cell-based assay is used to screen for antagonists of the TRPV1 channel.

1. Cell Culture:

-

Use a stable cell line overexpressing human TRPV1 (hTRPV1), such as HEK293-hTRPV1 cells.[27]

-

Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

2. Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, by incubating them in a buffer containing the dye.[27][35] The AM ester form allows the dye to cross the cell membrane.

3. Compound Incubation:

-

Wash the cells to remove the excess dye.

-

Add the test compounds (potential TRPV1 antagonists) at various concentrations to the wells and incubate for a specific period.

4. Agonist Stimulation and Signal Detection:

-

Place the plate in a fluorescence microplate reader or a fluorescence microscope.

-

Add a TRPV1 agonist, such as capsaicin, to the wells to stimulate calcium influx through the TRPV1 channels.[27][39]

-

Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

5. Data Analysis:

-

The inhibitory effect of the test compounds is determined by their ability to reduce the capsaicin-induced increase in fluorescence.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Signaling Pathway Diagrams

Caption: Hedgehog Signaling Pathway and Inhibition by this compound Derivatives.

Caption: mTOR Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Workflow Diagrams

Caption: Workflow for a Gli1-Luciferase Reporter Assay.

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Clinical Landscape

While this compound itself is a research chemical, several of its derivatives, or compounds targeting the same pathways, have entered clinical trials, underscoring the therapeutic relevance of this scaffold.

Indole (B1671886) Derivatives in Oncology: Numerous indole-based compounds have been investigated and approved as anticancer agents.[13][20][21][24][40] For instance, Sunitinib, an indole derivative, is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[20] The clinical success of such compounds provides a strong rationale for the continued development of novel indole-based anticancer drugs, including those derived from the this compound scaffold.

TRPV1 Antagonists: Several small-molecule TRPV1 antagonists have advanced into clinical trials for the treatment of various pain conditions.[3][26][41] However, a common side effect observed with some of these antagonists is hyperthermia, which has posed a challenge to their clinical development.[6][42] Ongoing research is focused on developing TRPV1 antagonists with an improved safety profile.

Nav1.8 Blockers: Selective Nav1.8 blockers are a promising new class of analgesics currently under investigation in clinical trials for acute and chronic pain.[12][17][32][33] The development of orally bioavailable and selective Nav1.8 inhibitors represents a significant step towards a new generation of pain therapeutics with a potentially better side-effect profile than existing treatments.

Conclusion

This compound has proven to be an exceptionally fruitful scaffold for the discovery and development of novel therapeutic agents. Its synthetic versatility allows for the creation of diverse chemical libraries that can be screened against a wide range of biological targets. The promising preclinical data for this compound derivatives in oncology, infectious diseases, pain, and metabolic disorders, coupled with the clinical validation of related indole-based drugs and targets, strongly supports the continued exploration of this privileged chemical scaffold in drug discovery programs. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives to generate clinical candidates with improved efficacy and safety profiles.

References

- 1. Identification of AcrAB-TolC Efflux Pump Genes and Detection of Mutation in Efflux Repressor AcrR from Omeprazole Responsive Multidrug-Resistant Escherichia coli Isolates Causing Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. bio-protocol.org [bio-protocol.org]

- 5. en.bio-protocol.org [en.bio-protocol.org]

- 6. Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Glycogen Phosphorylase Activity Assay Kit (Fluorometric) (ab308153) | Abcam [abcam.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]

- 14. assaygenie.com [assaygenie.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. pnas.org [pnas.org]

- 17. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]

- 18. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. promega.com [promega.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 26. benchchem.com [benchchem.com]

- 27. web.stanford.edu [web.stanford.edu]

- 28. PKC theta Kinase Enzyme System Application Note [promega.sg]

- 29. researchgate.net [researchgate.net]

- 30. worldwide.promega.com [worldwide.promega.com]

- 31. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans | Yale School of Medicine [medicine.yale.edu]

- 32. biopharmadive.com [biopharmadive.com]

- 33. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 35. benchchem.com [benchchem.com]

- 36. Activation of Cilia-Independent Hedgehog/GLI1 Signaling as a Novel Concept for Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 37. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 38. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 39. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 40. books.rsc.org [books.rsc.org]

- 41. real.mtak.hu [real.mtak.hu]

- 42. Sodium Channel Blockers Clinical Trial Pipeline Accelerates [globenewswire.com]

Reactivity of the amino group in 6-Aminoindole

An In-depth Technical Guide to the Reactivity of the Amino Group in 6-Aminoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an electron-rich indole (B1671886) nucleus fused to an aromatic amine, imparts a distinct reactivity profile that makes it a valuable precursor for a wide array of complex molecules. The amino group at the 6-position serves as a key reactive handle, enabling diverse chemical transformations. This guide provides a comprehensive technical overview of the reactivity of this amino group, focusing on its electronic properties, key chemical transformations, and detailed experimental protocols. The compound is a crucial starting material for synthesizing a range of indole derivatives used as therapeutic agents, including inhibitors of enzymes like mammalian target of rapamycin (B549165) (mTOR) and protein kinase C θ (PKCθ).

Electronic Properties and Basicity of the 6-Amino Group

The reactivity of the amino group in this compound is fundamentally governed by the electronic nature of the indole ring system. The indole nucleus is an electron-rich aromatic system, which enhances the nucleophilicity of the exocyclic amino group. The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles.

Basicity and pKa

The basicity of an amine is a measure of its ability to accept a proton. A study by Salekh et al. investigated the basicity of 5- and 6-aminoindoles, providing crucial quantitative data on their protonation equilibrium.[1] This data is essential for understanding reaction mechanisms and for designing appropriate reaction conditions, particularly for acid-catalyzed processes or when a basic catalyst is employed.

| Compound | pKa (in 50% Ethanol) |

| This compound | 5.05 ± 0.04 |

| 5-Aminoindole | 5.60 ± 0.04 |

| Aniline (B41778) | 4.63 (in water) |

Table 1: pKa values of this compound, 5-Aminoindole, and Aniline. The pKa of this compound indicates it is a stronger base than aniline.

The higher basicity of this compound compared to aniline can be attributed to the electron-donating nature of the indole ring, which increases the electron density on the amino nitrogen, making it more available for protonation.

Key Reactions of the 6-Amino Group

The nucleophilic character of the 6-amino group allows it to participate in a wide range of chemical reactions. The following sections detail the most important transformations, including acylation, alkylation, arylation, and diazotization.

Acylation

Acylation of the 6-amino group to form an amide linkage is a fundamental transformation. This reaction is typically high-yielding and can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. The resulting amides are often key intermediates in the synthesis of biologically active molecules.

Experimental Protocol: General Procedure for Acylation of this compound

This protocol is a general procedure adapted from standard acylation methods for aromatic amines.

-

Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758), THF, or DMF) under an inert atmosphere (N₂ or Ar), add a base (1.1 to 1.5 eq., e.g., triethylamine (B128534) or pyridine).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Alkylation

N-alkylation of this compound can be achieved through various methods, including reaction with alkyl halides or reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. Reductive amination offers a more controlled approach for the synthesis of secondary amines.

Experimental Protocol: Reductive Amination for N-Alkylation

This protocol is adapted from a procedure for the alkylation of 7-aminoindole.[2]

-

Setup: Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

-

Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate imine formation.

-

Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the N-alkylated product.

Arylation

The formation of a C-N bond between the 6-amino group and an aryl group is a critical transformation in drug discovery. This is typically achieved via transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination (palladium-catalyzed)[3][4][5][6][7] and the Ullmann condensation (copper-catalyzed).[8][9]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from a general procedure for the N-arylation of 7-aminoindole.[2]

-

Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl halide (e.g., bromobenzene, 1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 eq.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Reagents: Add a base (e.g., sodium tert-butoxide, 1.4 eq.) and an anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC (typically 18-24 hours).

-

Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate (B1210297) and filter through a pad of Celite®, washing the pad with ethyl acetate.

-

Purification: Wash the combined filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the N-arylated product.

Diazotization and Sandmeyer Reactions

The diazotization of the primary aromatic amine of this compound converts it into a versatile diazonium salt.[10] This intermediate is typically unstable and is generated in situ at low temperatures (0-5 °C) before being used in subsequent reactions.[11] The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, often through a copper(I)-catalyzed Sandmeyer reaction, to introduce halogens (Cl, Br) or a cyano group.[12][13][14]

Experimental Protocol: Diazotization and Sandmeyer Reaction

This protocol is a general procedure adapted from established methods.[11][15]

-

Preparation of Amine Solution: In a flask, dissolve this compound (1.0 eq.) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄, ~3.0 eq.). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (B80452) (NaNO₂, 1.0-1.1 eq.) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature is strictly maintained between 0 °C and 5 °C.

-

Monitoring: Test for the completion of diazotization by streaking a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.

-

Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, 1.2 eq.) in concentrated HCl. Slowly add the cold diazonium salt solution to the copper catalyst solution with stirring.

-

Reaction: Nitrogen gas evolution should be observed. After the addition is complete, the mixture can be stirred at low temperature for a short period and then allowed to warm to room temperature. It may be necessary to gently heat the mixture to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with water, aqueous sodium bicarbonate, and brine. Dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Visualized Workflows and Mechanisms

General Reactivity Workflow

The following diagram illustrates the central role of this compound and the versatility of its amino group in synthesizing a variety of functionalized indole derivatives.

Caption: Versatility of the 6-amino group in synthesis.

Mechanism of Diazotization and Sandmeyer Reaction

This diagram outlines the key steps in the conversion of the 6-amino group to other functional groups via a diazonium salt intermediate. The process begins with the formation of the nitrosonium ion, which acts as the electrophile.

Caption: Diazotization followed by a Sandmeyer reaction.

Conclusion

The 6-amino group of this compound is a highly valuable functional handle for the synthesis of complex indole derivatives. Its reactivity, governed by the electron-rich nature of the indole core, allows for reliable and versatile transformations including acylation, alkylation, arylation, and diazotization. The ability to precisely modify this position has made this compound an indispensable building block in the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize the synthetic potential of this important molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. research.rug.nl [research.rug.nl]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. benchchem.com [benchchem.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. Sandmeyer Reaction [organic-chemistry.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 6-Aminoindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and applications of 6-Aminoindole, a versatile heterocyclic compound pivotal in medicinal chemistry and organic synthesis.

Core Molecular Data

This compound, also known as 1H-indol-6-amine, is a key building block in the development of various bioactive molecules.[1] Its chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H8N2 | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [2] |

| CAS Number | 5318-27-4 | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 75-79 °C | |

| SMILES | C1=CC(=CC2=C1C=CN2)N | [2] |

| InChI | InChI=1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2 | [2] |

Experimental Protocols

The synthesis of this compound and its derivatives is crucial for its application in drug discovery. One common method involves the reduction of 6-nitroindole (B147325). Below is a representative protocol for this conversion.

Synthesis of this compound via Hydrogenation of 6-Nitroindole

This protocol outlines a general procedure for the catalytic hydrogenation of 6-nitroindole to produce this compound.

Materials:

-

6-nitroindole

-

Palladium on carbon (10% Pd/C)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas source

-

Reaction flask (e.g., round-bottom flask)

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 6-nitroindole in a minimal amount of methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The flask is then sealed and purged with an inert gas, such as nitrogen or argon.

-

Hydrogenation: Introduce hydrogen gas into the reaction vessel. This can be done using a hydrogen-filled balloon or a Parr hydrogenator apparatus.

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, the hydrogen source is removed, and the flask is purged again with an inert gas.

-

Filtration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with a small amount of the solvent used in the reaction.

-

Solvent Removal: The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be further purified by recrystallization or column chromatography to yield the final product.

Logical Workflow: From Synthesis to Application